![molecular formula C9H5F3N2O2 B1202697 6-(Trifluoromethyl)-1,4-dihydroquinoxaline-2,3-dione CAS No. 55687-31-5](/img/structure/B1202697.png)
6-(Trifluoromethyl)-1,4-dihydroquinoxaline-2,3-dione
Overview
Description
Trifluoromethylated compounds are widely used in the field of medicinal chemistry due to their unique physicochemical properties . The trifluoromethyl group is strongly electron-withdrawing, which can influence the chemical behavior of the compound .
Synthesis Analysis
The synthesis of trifluoromethylated compounds often involves the use of trifluoromethyl-containing building blocks . For example, trifluoromethylpyridines are synthesized via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine, and the other relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular structure of trifluoromethylated compounds is characterized by the presence of a trifluoromethyl group and a pyridine in their structure . These distinctive physical–chemical properties are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .Chemical Reactions Analysis
Trifluoromethylated compounds are known for their reactivity. For instance, the trifluoromethyl group can participate in various chemical reactions, including transition metal-mediated trifluoromethylation reactions .Physical And Chemical Properties Analysis
Trifluoromethylated compounds exhibit unique physical and chemical properties due to the presence of the trifluoromethyl group. This group is strongly electron-withdrawing, which can influence the chemical behavior of the compound .Scientific Research Applications
Organic Synthesis
In organic chemistry, the trifluoromethyl group is highly valued for its ability to enhance the biological activity of molecules. The compound can be used to introduce trifluoromethyl groups into other organic compounds, thereby modifying their chemical properties. For example, it can be involved in the metal-free oxidative trifluoromethylation of indoles, which are crucial in medicinal chemistry .
Pharmaceutical Development
The presence of a trifluoromethyl group in pharmaceuticals can significantly improve their metabolic stability and bioavailability. As such, derivatives of 6-(Trifluoromethyl)-1,4-dihydroquinoxaline-2,3-dione could be synthesized and incorporated into drug candidates to study their pharmacokinetic properties .
Safety and Hazards
Future Directions
The development of trifluoromethylated compounds is an active area of research, with potential applications in various fields including agrochemicals, pharmaceuticals, and functional materials . It is expected that many novel applications of trifluoromethylated compounds will be discovered in the future .
properties
IUPAC Name |
6-(trifluoromethyl)-1,4-dihydroquinoxaline-2,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F3N2O2/c10-9(11,12)4-1-2-5-6(3-4)14-8(16)7(15)13-5/h1-3H,(H,13,15)(H,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQNVOJRAHONGMT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)NC(=O)C(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80204206 | |
Record name | Lilly 72525 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80204206 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
55687-31-5 | |
Record name | 1,4-Dihydro-6-(trifluoromethyl)-2,3-quinoxalinedione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=55687-31-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Lilly 72525 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055687315 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Lilly 72525 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80204206 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | LILLY-72525 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1E2J6F4YVI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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